Product packaging for Disodium naphthalenedisulphonate(Cat. No.:CAS No. 84713-09-7)

Disodium naphthalenedisulphonate

Cat. No.: B12641727
CAS No.: 84713-09-7
M. Wt: 332.3 g/mol
InChI Key: PTEWEFISOFMTTD-UHFFFAOYSA-L
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Description

Overview of Academic Relevance in Contemporary Chemistry

Disodium (B8443419) naphthalenedisulphonate and its derivatives are subjects of extensive academic and industrial research due to their versatile properties. These compounds, characterized by a naphthalene (B1677914) core with two sulphonate groups, exhibit high water solubility and can act as surfactants and chelating agents. ontosight.ai Their applications are widespread, finding use in the dye industry as auxiliaries to improve dye solubility and promote even coloring. ontosight.ai In the pharmaceutical sector, they can serve as excipients to enhance the solubility and bioavailability of drugs. ontosight.aiontosight.ai Furthermore, their ability to bind metal ions is valuable in biotechnological processes like biomolecule purification. ontosight.ai

Recent research has highlighted the potential of disodium naphthalenedisulphonate isomers in advanced materials science. For instance, the 2,6-disodium naphthalenedisulphonate isomer has been investigated as a molecular-layer additive on electrode surfaces in aqueous zinc-metal batteries. rsc.org This application aims to suppress dendrite formation and side reactions, thereby improving battery performance and stability across a wide pH range. rsc.org The unique molecular structure of these compounds also makes them interesting for creating porous crystalline materials like metal-organic frameworks (MOFs) and hydrogen-bonded organic frameworks (HOFs), which have potential applications in catalysis and gas separation. beilstein-journals.orgresearchgate.nettandfonline.com

Isomeric Diversity and Positional Isomerism in Research Contexts

The specific positions of the two sulphonate groups on the naphthalene ring give rise to several isomers of this compound, each with distinct properties and applications. The substitution pattern significantly influences the molecule's symmetry, solubility, and reactivity.

The most common method for synthesizing naphthalenedisulphonic acids is through the disulfonation of naphthalene using oleum (B3057394) (fuming sulfuric acid). wikipedia.org The resulting isomer distribution is highly dependent on reaction conditions such as temperature and reaction time. For example, the sulfonation of naphthalene with concentrated sulfuric acid at 160–170°C favors the formation of the beta-isomer (naphthalene-2-sulfonic acid) due to thermodynamic control.

Some of the well-studied isomers include:

1,5-Naphthalenedisulfonic acid: Known as Armstrong's acid, it is prepared by the disulfonation of naphthalene with oleum. wikipedia.org Its disodium salt is used as a divalent counterion for basic drug compounds and as an electrolyte in some types of chromatography. wikipedia.org

2,6-Naphthalenedisulfonic acid: This isomer has been explored for its role in creating stable, high-performance aqueous zinc-metal batteries. rsc.org

1,6-Naphthalenedisulfonic acid: This isomer is used in the manufacturing of dyes and pharmaceuticals and as a chemical intermediate. ontosight.ai

2,7-Naphthalenedisulfonic acid: Derivatives of this isomer are also used in various industrial applications. ontosight.ai

The separation and identification of these isomers are crucial for their specific applications and are often achieved using techniques like high-performance liquid chromatography (HPLC). nih.gov The distinct properties of each isomer are leveraged in various research areas. For example, the ability of steroid-modified β-cyclodextrins to selectively bind with different naphthalenedisulphonate isomers highlights the importance of positional isomerism in molecular recognition studies. nankai.edu.cn

Historical Trajectories and Current Paradigms in Naphthalenedisulphonate Chemistry

The history of naphthalenedisulphonates is closely tied to the development of the synthetic dye industry in the late 19th and early 20th centuries. Initially, these compounds were crucial intermediates for producing a wide range of azo dyes. The development of polynaphthalene sulfonates (PNS) in the 1930s by IG Farben in Germany marked a significant advancement, with applications expanding to leather tanning and the synthetic rubber industry. hardtchemical.com During World War II, PNS played a vital role in the production of synthetic rubber in the United States. hardtchemical.com

In the mid-20th century, the application of naphthalenesulphonates broadened further into surfactants and concrete plasticizers. Sodium alkyl naphthalene sulfonates became key components in detergents. In the 1960s, Japanese companies pioneered the use of PNS as superplasticizers in ready-mix concrete, a technology that later spread globally. hardtchemical.com

Current research continues to build on this historical foundation while exploring new frontiers. A major focus is on the development of advanced materials. Researchers are investigating the use of naphthalenedisulphonates in creating novel metal-organic frameworks (MOFs) and other coordination polymers for applications such as gas separation and catalysis. tandfonline.com For instance, 1,5-naphthalenedisulphonic acid has been used to create a pillar-layered open framework for the selective capture of acetylene (B1199291) from carbon dioxide mixtures. tandfonline.com

Furthermore, the unique photophysical properties of naphthalene derivatives make them suitable for developing fluorescent probes for imaging and sensing applications. dntb.gov.ua In environmental science, the microbial degradation of naphthalenesulfonates is an area of active research, aiming to understand and enhance the bioremediation of these persistent organic pollutants. nih.govresearchgate.net The study of naphthalenesulfonates has also entered the realm of supramolecular chemistry, where their interactions with host molecules like cyclodextrins are being explored for molecular recognition and separation technologies. nankai.edu.cn

Interactive Data Table: Properties of Naphthalenedisulphonic Acid Isomers

IsomerCommon NameMolecular FormulaMolar Mass ( g/mol )Key Applications
1,5-Naphthalenedisulfonic acidArmstrong's acidC₁₀H₈O₆S₂288.30Dye intermediate, electrolyte, counterion for drugs wikipedia.org
1,6-Naphthalenedisulfonic acidC₁₀H₈O₆S₂288.30Dye and pharmaceutical manufacturing, chemical intermediate ontosight.ai
2,6-Naphthalenedisulfonic acidC₁₀H₈O₆S₂288.30Additive in batteries, synthesis of MOFs rsc.orgbeilstein-journals.org
2,7-Naphthalenedisulfonic acidC₁₀H₈O₆S₂288.30Dye intermediate, surfactant applications ontosight.aiscience.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H6Na2O6S2 B12641727 Disodium naphthalenedisulphonate CAS No. 84713-09-7

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

84713-09-7

Molecular Formula

C10H6Na2O6S2

Molecular Weight

332.3 g/mol

IUPAC Name

disodium;naphthalene-1,2-disulfonate

InChI

InChI=1S/C10H8O6S2.2Na/c11-17(12,13)9-6-5-7-3-1-2-4-8(7)10(9)18(14,15)16;;/h1-6H,(H,11,12,13)(H,14,15,16);;/q;2*+1/p-2

InChI Key

PTEWEFISOFMTTD-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization

Regioselective Sulfonation Pathways of Naphthalene (B1677914) Precursors

The production of naphthalenedisulphonic acids, the precursors to their disodium (B8443419) salts, is a classic example of a reaction where the product distribution is heavily influenced by the reaction conditions. The sulfonation of naphthalene can lead to various isomers, and controlling this regioselectivity is a significant aspect of its industrial synthesis.

Sulfonation Reaction Conditions and Isomer Control

The sulfonation of naphthalene is a reversible electrophilic substitution reaction where temperature plays a critical role in determining the isomeric outcome. vaia.com At lower temperatures, the reaction is under kinetic control, favoring the formation of the α-isomer (naphthalene-1-sulfonic acid). vaia.com Conversely, at higher temperatures, typically above 150°C, the reaction is under thermodynamic control, leading to the more stable β-isomer (naphthalene-2-sulfonic acid) as the major product. vaia.comshokubai.org The formation of different isomers of naphthalenedisulfonic acid is also temperature-dependent. For instance, the sulfonation of naphthalene with sulfuric acid at elevated temperatures is a known method to produce specific isomers. shokubai.org

The choice of sulfonating agent, such as sulfuric acid, oleum (B3057394) (a solution of sulfur trioxide in sulfuric acid), or sulfur trioxide itself, also influences the reaction. shokubai.org The concentration of the acid and the reaction time are additional parameters that can be adjusted to control the degree of sulfonation and the isomer ratio. shokubai.orggoogle.com For example, a study investigating the sulfonation of naphthalene with sulfuric acid found that a reaction temperature above 150°C was crucial for increasing the yield of 2-naphthalenesulfonic acid. shokubai.org Another approach to enhance reaction rates and selectivity is the use of ultrasound-assisted sulfonation. researchgate.net

Table 1: Influence of Reaction Conditions on Naphthalene Sulfonation
ParameterEffect on Isomer DistributionControl TypeReference
Temperature Lower temperatures favor the α-isomer; higher temperatures favor the more stable β-isomer.Kinetic vs. Thermodynamic vaia.com
Sulfonating Agent Different agents (e.g., H₂SO₄, oleum, SO₃) can affect the reaction rate and isomer ratios.Reagent-based shokubai.org
Reaction Time Longer reaction times, especially at higher temperatures, can lead to the thermodynamically favored product.Kinetic shokubai.org
Solvent The use of specific solvents, like naphthenic solvents, can improve the yield of certain isomers.Medium-based shokubai.org

Salt Formation and Advanced Purification Techniques

Following the sulfonation of naphthalene to produce naphthalenedisulfonic acids, the next step is the formation of the disodium salt. This is typically achieved by neutralizing the acidic product with a sodium base, such as sodium hydroxide (B78521) or sodium sulfite (B76179). biosynth.comgoogle.com The resulting disodium naphthalenedisulphonate is often in a crude form, containing a mixture of isomers and residual reactants.

Purification is a critical step to isolate the desired isomer in high purity. google.com Traditional methods like recrystallization are employed; for instance, disodium 1,5-naphthalenedisulfonate can be recrystallized from aqueous acetone. chemicalbook.com More advanced techniques are often necessary for separating closely related isomers. One patented method involves adjusting the sulfuric acid concentration of the reaction mixture to selectively precipitate a specific naphthalenedisulfonic acid isomer. google.com For example, by adjusting the sulfuric acid concentration to 63% by weight and maintaining the temperature at 60°C, 2,6-naphthalenedisulfonic acid with a purity of 85.0% can be obtained. google.com Further adjustment of the filtrate's sulfuric acid concentration can then lead to the precipitation of other isomers like 2,7-naphthalenedisulfonic acid. google.com

Other purification strategies include the use of ion-exchange resins. For example, disodium 2,6-naphthalenedisulfonate can be converted to 2,6-naphthalenedisulfonic acid using a cationic exchange resin. ciac.jl.cn High-performance liquid chromatography (HPLC) is another powerful technique for the separation and analysis of naphthalenesulfonate isomers, particularly in complex mixtures. researchgate.netresearchgate.net

Derivatization for Enhanced Functionality and Molecular Complexity

Disodium naphthalenedisulphonates serve as versatile starting materials for the synthesis of more complex molecules with enhanced functionalities. These derivatization reactions open up a wide range of applications, from pharmaceuticals to advanced materials.

Synthesis of Ureido-Bridged Naphthalenedisulphonate Architectures

Ureido-bridged naphthalenedisulphonate structures are a class of compounds that have gained interest, for instance, in the development of enzyme inhibitors. The synthesis of these architectures often involves the reaction of an amino-naphthalenedisulphonate derivative with a suitable reagent to form the urea (B33335) linkage. For example, tetrasodium (B8768297) ureidobis(naphthalenedisulphonate)s can be synthesized, creating larger, more complex molecules. researchgate.net These structures can be designed to be either symmetrical or asymmetrical, depending on the synthetic strategy employed. researchgate.net The synthesis of an asymmetrical disodium salt, for instance, might involve the coupling of an aniline (B41778) disodium salt with potassium ethyl xanthate. researchgate.net

Alkali Fusion for Hydroxynaphthalene Derivative Synthesis

Alkali fusion is a classical and industrially significant method for converting naphthalenesulfonic acids or their salts into hydroxynaphthalene derivatives (naphthols). amazonaws.comgoogle.com This process involves heating the naphthalenesulfonate with a strong alkali, typically sodium hydroxide or a mixture of sodium and potassium hydroxides, at high temperatures. google.comciac.jl.cngoogle.com The sulfonate group is replaced by a hydroxyl group through a nucleophilic aromatic substitution reaction.

For example, high-purity 2,6-dihydroxynaphthalene (B47133) can be synthesized by the one-pot alkali fusion of disodium 2,6-naphthalenedisulfonate. ciac.jl.cn The reaction conditions, such as the ratio of alkali to sulfonate, the composition of the mixed alkali, and the reaction temperature, are crucial for achieving a high yield and purity of the desired dihydroxynaphthalene. ciac.jl.cngoogle.com To prevent oxidation of the product at high temperatures, the reaction is often carried out under a nitrogen atmosphere, and antioxidants like phenol (B47542) may be added. ciac.jl.cngoogle.com

Table 2: Optimal Conditions for Alkali Fusion of Disodium 2,6-Naphthalenedisulfonate
ParameterOptimal ConditionResultReference
Mass Ratio (Disodium 2,6-naphthalenedisulfonate : Alkali) 1:3High yield of 2,6-dihydroxynaphthalene ciac.jl.cn
Mixed Alkali Composition (NaOH : KOH) 2:1High yield of 2,6-dihydroxynaphthalene ciac.jl.cn
Reaction Temperature 345 °C86.3% yield of 2,6-dihydroxynaphthalene ciac.jl.cn
Atmosphere NitrogenAvoids overoxidation ciac.jl.cn
Additive Phenol or Antioxidant 1010Prevents oxidation of the product ciac.jl.cngoogle.com

Azo Coupling Reactions and Chromophore Formation

Disodium naphthalenedisulphonates, particularly those containing an amino or hydroxyl group, are key components in the synthesis of azo dyes. Azo coupling is a reaction between a diazonium salt (the diazo component) and a coupling component, which is typically an electron-rich aromatic compound like a phenol or an aniline derivative. cuhk.edu.hkchemistrystudent.comresearchgate.net The naphthalenedisulphonate moiety can act as the coupling component.

The reaction involves the electrophilic attack of the diazonium ion on the activated aromatic ring of the naphthalenedisulphonate. cuhk.edu.hk The position of the coupling is directed by the existing substituents on the naphthalene ring. The resulting azo compound contains the characteristic -N=N- chromophore, which is responsible for the color of the dye. chemistrystudent.comresearchgate.net The extended conjugation provided by the naphthalene ring system often leads to dyes with deep and vibrant colors. youtube.com The sulfonate groups on the naphthalene ring enhance the water solubility of the resulting dye, which is an important property for textile dyeing applications. chemimpex.com A variety of azo dyes can be synthesized by coupling different diazonium salts with naphthalenedisulphonate derivatives, allowing for a wide palette of colors. chemistry.ge

Precursor Role in Complex Molecule Synthesis (e.g., Levobunolol Hydrochloride)

This compound, particularly the 1,5-isomer, serves as a crucial starting material in the multi-step synthesis of complex pharmaceutical compounds like Levobunolol Hydrochloride. chemicalbook.com Levobunolol is a non-selective beta-adrenergic receptor blocker used in the treatment of glaucoma and ocular hypertension to reduce intraocular pressure. google.comdrugbank.com

The synthetic pathway to Levobunolol Hydrochloride from Disodium 1,5-naphthalenedisulphonate involves its conversion to the key intermediate 1,5-dihydroxynaphthalene. This intermediate is then further processed to yield 5-hydroxy-1-tetralone (B126574). In the final stages, 5-hydroxy-1-tetralone undergoes a substitution reaction with S-1-tert-butyl-epoxy methylamine, followed by acidification to produce the target molecule, Levobunolol Hydrochloride. google.com This method is noted for its high regioselectivity and efficiency, achieving yields of up to 87.3% with an enantiomeric excess (ee) value over 99%. google.com The use of Disodium 1,5-naphthalenedisulphonate as the initial precursor is fundamental to building the core structure of the final active pharmaceutical ingredient. chemicalbook.com

Table 1: Synthetic Pathway from Disodium 1,5-Naphthalenedisulphonate to Levobunolol HCl

Precursor/Intermediate Key Transformation Product
Disodium 1,5-naphthalenedisulphonate Conversion to dihydroxy form 1,5-Dihydroxynaphthalene
1,5-Dihydroxynaphthalene Reduction reaction 5-Hydroxy-1-tetralone
5-Hydroxy-1-tetralone Substitution and acidification Levobunolol Hydrochloride

Sustainable Synthesis Approaches and Process Optimization

Sustainable Synthesis Approaches

A notable advancement is the development of a "green synthesis method" for 4-nitro-2,7-naphthalene disulfonic acid. google.com This process utilizes a recyclable organic acid as the reaction solvent, which circumvents the large acid consumption and voluminous wastewater discharge characteristic of traditional methods. By operating under controlled temperature and pressure, this method achieves high yields without generating wastewater, thus enhancing the cleanliness of the reaction and reducing environmental pollution. google.com

Another innovative and sustainable technique is the one-pot, self-activating synthesis of porous carbon materials derived from disodium 2,6-naphthalene disulfonate. acs.orgresearchgate.net This approach is distinguished by its elimination of external chemical activating agents. The self-activation occurs during pyrolysis through the release of gases like CO, H₂O, and CO₂, directly forming a sulfur-doped porous carbon structure. acs.org This method is promising for creating functional carbon-based materials from organic precursors in a more environmentally benign fashion. acs.orgresearchgate.net

Table 2: Green Synthesis Parameters for 4-nitro-2,7-naphthalene disulfonic acid google.com

Parameter Value/Condition
Reactants 2,7-Naphthalenedisulfonic acid, Nitric acid (60%-98%)
Solvent Recyclable Organic Acid
Temperature -15 to 120 °C
Pressure Normal Pressure to 35 MPa
Reaction Time 3 to 12 hours
Purification Extraction, Recrystallization, Column Chromatography
Key Advantage High yield, recyclable solvent, no wastewater generation

Process Optimization

Process optimization involves the precise control of reaction parameters to maximize product quality and yield while minimizing resource use. ifa-technology.net A patented preparation method for 1,6-naphthalenedisulfonic acid disodium salt exemplifies this approach. The method involves carefully controlled heating and cooling cycles, along with precise pH adjustments using a sodium hydroxide solution, to selectively crystallize and separate the desired product from isomers like 1,5-naphthalenedisulfonic acid. google.com

Further innovation in process efficiency is seen in the utilization of byproducts. For instance, a method has been developed to produce 2,7-sodium naphthalenedisulfonate from the mother liquor remaining after the production of the 1,6-isomer. google.com This process involves concentrating the mother liquor, which is rich in sulfuric acid and other sulfonated compounds, and using it as a feedstock for a subsequent reaction with naphthalene. This not only creates a valuable product from a waste stream but also significantly reduces production costs and waste disposal challenges. google.com Such strategies represent a move towards a more circular and economical chemical industry.

Table 3: Optimized Process for 1,6-Naphthalenedisulfonic Acid Disodium Salt google.com

Step Action Parameters Purpose
1 Dissolution Heat mixture of 1,6-naphthalene disulfonic acid and water to 40-60 °C. Prepare a homogenous solution.
2 pH Adjustment Adjust pH to 2-4 with 30% NaOH solution. Prepare for concentration.
3 Concentration Heat to 100-110 °C until crystallization temperature reaches 30-40 °C. Concentrate the solution.
4 Isomer Removal Cool to 20-30 °C, then slowly heat to 55-65 °C. Precipitate and filter out 1,5-naphthalene disulfonic acid.
5 Product Isolation Cool the filtrate to 15-30 °C and centrifuge. Isolate the final 1,6-naphthalenedisulfonic acid disodium salt product.

Advanced Spectroscopic and Structural Elucidation

Vibrational Spectroscopy for Molecular Characterization

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, is fundamental in identifying the functional groups and probing the conjugated aromatic system of disodium (B8443419) naphthalenedisulphonate.

FTIR spectroscopy is instrumental in identifying the key functional groups within the disodium naphthalenedisulphonate molecule. The infrared spectrum is characterized by absorption bands corresponding to specific vibrational modes of the naphthalene (B1677914) core and the sulfonate groups.

For disodium 2,6-naphthalenedisulphonate, characteristic infrared absorption bands are observed that confirm its molecular structure. echemi.com The presence of the sulfonate groups (SO₃⁻) is strongly indicated by absorption bands in the regions of 1200-1140 cm⁻¹ and 1086-1022 cm⁻¹, which correspond to the asymmetric and symmetric stretching vibrations of the S=O bonds, respectively. echemi.com The aromatic nature of the naphthalene ring system is evidenced by C-H stretching vibrations typically appearing above 3000 cm⁻¹ (e.g., 3056 cm⁻¹) and C=C stretching vibrations within the 1630-1576 cm⁻¹ range. echemi.com A broad absorption around 3355 cm⁻¹ can often be attributed to the O-H stretching of water molecules, indicating the hygroscopic nature of the salt. echemi.comnih.gov

The table below summarizes the significant FTIR spectral data for Disodium 2,6-Naphthalenedisulphonate. echemi.com

Wavenumber (cm⁻¹)Vibrational Assignment
3355O-H Stretching (water of hydration)
3056Aromatic C-H Stretching
1630, 1576Aromatic C=C Stretching
1140Asymmetric SO₃⁻ Stretching
1086, 1022Symmetric SO₃⁻ Stretching
896, 813C-H Bending (out-of-plane)
657C-S Stretching

This table is interactive. Users can sort and filter the data as needed.

These spectral features provide a reliable fingerprint for the identification and quality assessment of this compound. nih.govpharmaffiliates.com

Raman spectroscopy serves as a complementary technique to FTIR, offering particular advantages for analyzing the conjugated π-electron system of the naphthalene core. utoronto.ca Raman scattering is sensitive to the polarizability of molecular bonds, making it well-suited for studying the symmetric vibrations of the aromatic ring that are often weak in FTIR spectra. utoronto.ca

The analysis of the conjugated system in naphthalenedisulphonates via Raman spectroscopy reveals characteristic bands for the aromatic ring vibrations. researchgate.netnih.gov These bands provide information on the delocalization of electrons within the fused ring system and can be sensitive to the substitution pattern of the sulfonate groups. researchgate.net While detailed Raman spectral data for specific isomers is not extensively published in readily available literature, the technique is crucial in materials science for characterizing derivatives, such as porous carbons derived from disodium 2,6-naphthalene disulfonate, where the graphitic structure is analyzed. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopic Investigations

NMR spectroscopy is a powerful tool for the definitive structural elucidation of this compound isomers, providing precise information about the chemical environment of each proton and carbon atom.

Proton (¹H) NMR spectroscopy confirms the number and arrangement of protons on the naphthalene ring. The chemical shifts of these protons are highly dependent on their position relative to the electron-withdrawing sulfonate groups. Different isomers of this compound will, therefore, produce distinct ¹H NMR spectra.

For instance, the ¹H NMR spectrum of disodium 1,5-naphthalenedisulphonate in DMSO-d₆ shows three distinct signals for the aromatic protons. chemicalbook.com The protons at positions 2, 4, 6, and 8 of the naphthalene ring are influenced by the adjacent sulfonate groups, leading to characteristic downfield shifts. chemicalbook.com A typical spectrum recorded at 400 MHz shows signals around 8.89 ppm, 7.98 ppm, and 7.46 ppm. chemicalbook.com The integration of these signals corresponds to the number of protons in each unique chemical environment.

Similarly, the ¹H NMR spectrum of disodium 2,6-naphthalenedisulphonate in DMSO-d₆ displays signals corresponding to its symmetrical structure, with protons at equivalent positions showing the same chemical shift. echemi.com The spectrum typically features a doublet around 8.19 ppm and another at 8.00 ppm, along with a doublet of doublets at 7.78 ppm. echemi.com

The following table presents representative ¹H NMR chemical shift data for two common isomers of this compound.

CompoundSolventChemical Shift (δ, ppm) and Multiplicity
Disodium 1,5-naphthalenedisulphonateDMSO-d₆8.886 (d), 7.979 (d), 7.458 (t) chemicalbook.com
Disodium 2,6-naphthalenedisulphonateDMSO-d₆8.19 (d), 8.00 (d), 7.78 (dd) echemi.com

This table is interactive. Users can sort and filter the data as needed.

These precise chemical shift values and coupling patterns allow for unambiguous structural confirmation of the isomers. echemi.comchemicalbook.com

For more complex structures or mixtures of isomers, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable. springernature.comdiva-portal.org These experiments reveal correlations between different nuclei, allowing for the complete assignment of proton and carbon signals and the definitive elucidation of the molecular structure. nih.gov

For example, a COSY spectrum would show correlations between protons that are coupled to each other, helping to trace the connectivity of the proton network on the naphthalene ring. HSQC spectra correlate directly bonded proton and carbon atoms, while HMBC spectra show correlations between protons and carbons that are separated by two or three bonds. This information is crucial for assigning the signals of quaternary carbons, including those bearing the sulfonate groups. While specific 2D NMR studies on simple this compound are not extensively detailed in common literature, the application of these techniques is standard practice for the structural analysis of its derivatives and for resolving isomeric mixtures. researchgate.netresearchgate.net

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to obtain structural information through the analysis of its fragmentation patterns. Electrospray ionization (ESI) is a common technique for analyzing such non-volatile salts.

The ESI-MS spectrum would typically show the molecular ion or related species, allowing for the confirmation of the molecular formula (C₁₀H₆Na₂O₆S₂). nih.gov Tandem mass spectrometry (MS/MS) experiments, which involve the isolation and fragmentation of a specific ion, provide detailed structural insights. uab.edu The fragmentation of aromatic sulfonates can proceed through characteristic pathways, such as the neutral loss of SO₂ (64 Da) or SO₃ (80 Da). researchgate.net

Studies on doubly substituted aromatic dianions, such as 1,5-naphthalenedisulfonate, using collision-induced dissociation (CID) have been conducted to investigate their fragmentation pathways. scientificlabs.co.uk The fragmentation patterns are dependent on the substitution positions on the naphthalene ring, providing a method to distinguish between isomers. The analysis of these fragments helps to piece together the structure of the parent molecule and confirm the positions of the sulfonate groups. uab.edumdpi.com

Time-of-Flight Secondary Ion Mass Spectrometry (TOF-SIMS) for Surface Composition

Time-of-Flight Secondary Ion Mass Spectrometry (TOF-SIMS) is a highly sensitive surface analytical technique used to determine the elemental and molecular composition of the outermost layers of a solid material. phi.comtascon.eumicro.org.au The method involves bombarding a sample surface with a pulsed, finely focused primary ion beam (e.g., Ga⁺ or Cs⁺), which causes the emission of secondary ions from the top 1-2 nanometers. micro.org.aucarleton.eduphi.com These ejected secondary ions are then accelerated into a "time-of-flight" mass analyzer. carleton.edunist.gov By measuring the precise time it takes for the ions to travel to the detector, their mass-to-charge ratio can be determined with high accuracy, allowing for the identification of both elements and molecular fragments. phi.comnist.gov

TOF-SIMS provides several modes of analysis: surface spectroscopy for chemical composition, surface imaging to map the lateral distribution of chemical species, and depth profiling to analyze the composition as a function of depth. carleton.eduphi.com The technique is capable of detecting species at concentrations in the parts-per-million (ppm) range and can distinguish between isotopes and molecules with the same nominal mass due to its high mass resolution. carleton.educeitec.eu

Research Findings

In materials science, TOF-SIMS has been employed to characterize modified surfaces where naphthalenedisulfonate derivatives are present. For instance, in a study on cationized cotton fibers, TOF-SIMS analysis was used to confirm the successful grafting of polymers onto the fiber surface, a process in which naphthalene disulfonate played a role. researchgate.net The high surface sensitivity and molecular specificity of TOF-SIMS make it an ideal tool for verifying the presence and distribution of functional molecules like this compound on a substrate, which is critical for applications in catalysis, polymer science, and nanomaterials. phi.comfilab.fr The ability to generate chemical maps can reveal the uniformity of a coating or the presence of specific compounds in distinct regions of a sample. micro.org.au

Liquid Chromatography-Mass Spectrometry (LC-MS) for Mixture Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical chemistry technique that combines the physical separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. It is particularly valuable for the separation, identification, and quantification of individual components in complex mixtures. nih.gov For compounds like naphthalenedisulphonates, which exist as multiple isomers (e.g., 1,5-, 1,6-, 2,6-, 2,7-), LC-MS is essential for their individual detection and analysis, especially in environmental or industrial samples. researchgate.net

The separation of highly water-soluble and polar compounds like naphthalenedisulphonate isomers is often achieved using ion-pair chromatography. semanticscholar.org This method introduces an ion-pairing agent to the mobile phase, which forms a neutral ion pair with the charged analyte. This interaction increases the analyte's retention on a non-polar stationary phase (like C18), allowing for the separation of isomers that would otherwise co-elute. semanticscholar.org Following chromatographic separation, the eluent is introduced into the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio, providing definitive identification and quantification. nih.gov

Research Findings

LC-MS methods have been extensively developed for the analysis of naphthalenesulfonates in various water matrices, from industrial effluents to river water. researchgate.netnih.gov These methods are crucial for environmental monitoring due to the high mobility and persistence of these compounds in aquatic systems. researchgate.net For example, a fast analytical method combining on-line ion-pair solid-phase extraction with ion-pair liquid chromatography and a fast-scanning fluorescence detector has been developed to quantify a mixture of 12 naphthalenesulfonates and naphthalenedisulfonates. nih.gov Such methods can achieve low detection limits, often in the microgram per liter (µg/L) range, demonstrating the sensitivity of the technique for trace analysis. researchgate.netnih.gov The ability of LC-MS to resolve and identify specific isomers is critical, as the properties and environmental fate of each isomer can differ. nih.govnih.gov

X-ray Diffraction (XRD) and Crystallography for Solid-State Structures

X-ray Diffraction (XRD) is the definitive technique for elucidating the three-dimensional atomic arrangement of crystalline solids. By analyzing the diffraction pattern of an X-ray beam scattered by the atoms within a crystal, it is possible to determine the precise geometry of the unit cell—the basic repeating structural unit of the crystal. This information includes the unit cell dimensions (lattice parameters a, b, c) and angles (α, β, γ), as well as the space group that describes the crystal's symmetry.

The 1,5-naphthalenedisulfonate anion, in particular, has been recognized as a versatile component in the field of supramolecular chemistry. iucr.org Its rigid aromatic core and the high hydrogen-bonding affinity of its sulfonate groups allow it to form predictable and stable network structures with various cations. iucr.orgresearchgate.net

Research Findings

Crystallographic studies have been conducted on numerous salts of naphthalenedisulphonate, revealing detailed information about their solid-state structures. These studies show how the disulfonate anion interacts with different cations through hydrogen bonds and other intermolecular forces to build complex three-dimensional networks. researchgate.netiucr.org For instance, the structures of bis(ammonium) 1,5-naphthalenedisulfonate and 4,4′-bipyridinium 1,5-naphthalenedisulfonate dihydrate have been characterized in detail. iucr.orgiucr.org Similarly, a novel Ca(II) coordination polymer based on 1,6-naphthalenedisulfonate (B1224069) has been synthesized and its crystal structure determined, showing a distorted pentagonal bipyramidal geometry around the calcium ion. nih.govmdpi.com

Below is a table summarizing crystallographic data for several naphthalenedisulphonate compounds.

CompoundMolecular FormulaCrystal SystemSpace GroupUnit Cell ParametersRef.
Bis(ammonium) 1,5-naphthalenedisulfonate2NH₄⁺·C₁₀H₆O₆S₂²⁻MonoclinicP2₁/ca = 11.3771 Å, b = 7.3386 Å, c = 7.9974 Å, β = 103.431° iucr.org
Bis(3-aminopyridinium) 1,5-naphthalenedisulfonate dihydrate(C₅H₇N₂)₂·C₁₀H₆O₆S₂·2H₂OOrthorhombicPbcaa = 12.2909 Å, b = 12.6265 Å, c = 14.6083 Å researchgate.net
4,4′-Bipyridinium 1,5-naphthalenedisulfonate dihydrateC₁₀H₁₀N₂²⁺·C₁₀H₆O₆S₂²⁻·2H₂OMonoclinicP2/ca = 9.8121 Å, b = 6.6775 Å, c = 15.647 Å, β = 97.957° iucr.org
[Ca(1,6-NDS)(4,4′-bipy)(H₂O)₄]n PolymerC₂₀H₂₂CaN₂O₁₀S₂OrthorhombicP2₁2₁2₁Not specified in abstract nih.govmdpi.com

Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) absorption and fluorescence spectroscopy are techniques used to study the electronic transitions within a molecule. ossila.com When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. ossila.com The specific wavelengths of light absorbed are characteristic of the molecule's structure. Fluorescence is the emission of light that occurs when the excited electron returns to its ground state. unipi.it The naphthalene moiety, with its aromatic ring system, possesses π-electrons that are readily excitable, making naphthalenedisulphonate and its derivatives well-suited for analysis by these methods. bit.edu.cnresearchgate.net

Research Findings

The electronic properties of naphthalene and its derivatives have been extensively studied. The fluorescence of naphthalene vapor, for example, is characterized by an S₁→S₀ transition following laser excitation. researchgate.net Studies have shown that the fluorescence intensity is strongly influenced by environmental factors such as temperature, pressure, and the presence of quenching agents like oxygen. researchgate.net

Various isomers of this compound are available in grades suitable for UV/Vis spectroscopy. sigmaaldrich.comsigmaaldrich.com The NIST Chemistry WebBook also lists UV/Visible spectrum data for isomers such as 1,7-naphthalenedisulfonic acid disodium salt. nist.gov Furthermore, derivatives like Orange G (7-hydroxy-8-phenylazo-1,3-naphthalenedisulfonate) are used as spectroscopic probes. nih.gov The binding of Orange G to proteins can be monitored by changes in its UV-Vis absorption spectrum, such as a decrease in the absorption band at 478 nm, and by the quenching of protein fluorescence. nih.gov The inherent fluorescence of the naphthalenedisulphonate structure also allows for its sensitive detection in analytical methods, as seen in techniques employing fast-scanning fluorescence detectors for quantification. nih.gov

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For disodium (B8443419) naphthalenedisulphonate and its isomers, DFT calculations are instrumental in predicting molecular properties and reactivity.

Researchers utilize DFT to model the electronic properties of complex systems involving naphthalenedisulphonate. For instance, a combined DFT and thermodynamics approach has been used to predict favorable heteroatom substitution reactions in Keggin nanoclusters, with 2,6-naphthalenedisulphonate disodium salt being one of the chemicals used in the experimental validation. aip.org This model successfully predicted that substitution would occur at octahedral positions, a finding later confirmed by experiments. aip.org Such studies highlight DFT's ability to guide experimental synthesis by predicting stable structures and reaction preferences. aip.org

DFT calculations can also elucidate local reactivity. By computing the electron density distribution, it is possible to identify the most probable sites for chemical reactions. mdpi.com For derivatives of 1,5-naphthalenedisulphonic acid, DFT can predict electron density to pinpoint reactive sites for processes like azo coupling. The general approach involves using local reactivity indices, derived from the electron density, to forecast the behavior of different parts of the molecule in a reaction. mdpi.com This is particularly useful in understanding the mechanisms of organic reactions where naphthalenedisulphonate acts as a precursor.

The table below summarizes key applications of DFT in studying naphthalenedisulphonate and related systems.

Table 1: Applications of DFT in Naphthalenedisulphonate Research

DFT Application System Studied Predicted Properties Reference
Reaction Prediction Heteroatom substitution in MAl₁₂ Keggin nanoclusters Favorable substitution sites (octahedral vs. tetrahedral), structural details aip.org
Reactivity Analysis 1,5-Naphthalenedisulphonic acid derivatives Electron density, identification of reactive sites for azo coupling
Electronic Structure General organic radicals and closed-shell molecules Optimized geometries, enthalpies, Gibbs free energy, spin densities nih.govnrel.gov
Local Reactivity General molecules Fukui functions, dual descriptors to identify sites for nucleophilic/electrophilic attack mdpi.comfrontiersin.org

Molecular Dynamics Simulations of Solution-Phase Behavior and Interfaces

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. These simulations are invaluable for understanding the behavior of disodium naphthalenedisulphonate in solution and its interactions at interfaces, which is crucial for its application as a surfactant or dispersing agent.

MD simulations can reveal the aggregation process and structural characteristics of surfactant micelles in the presence of cosolvents. mdpi.comnih.gov Although not specific to this compound, studies on other surfactant systems show that simulations can predict properties like the radius of gyration (Rg) and the solvent-accessible surface area (SASA), which are critical for understanding micelle formation and stability. nih.gov The addition of cosolvents can alter the hydration of the micelle core, disrupt the hydrogen bonding network of water, and ultimately influence the solubilization of other compounds. mdpi.comnih.gov

Simulations also provide insight into the behavior of molecules at interfaces, such as the gas/water interface. scispace.com Studies on related ionic species like tetrabutylammonium (B224687) bromide show that these molecules can reduce interfacial tension and increase the adsorption of gases at the interface. scispace.com For a molecule like this compound, MD simulations could model its orientation and concentration at interfaces, explaining its role in stabilizing emulsions or facilitating interfacial reactions. The simulations can track the movement of individual ions and characterize the structure of the interfacial layer. scispace.com

The following table outlines properties that can be investigated using MD simulations for solution and interfacial systems.

Table 2: Properties Investigated by Molecular Dynamics Simulations

Property Description System Type Reference
Radius of Gyration (Rg) A measure of the size and compactness of a micelle or aggregate. Solution-phase nih.gov
Solvent Accessible Surface Area (SASA) The surface area of a molecule accessible to a solvent, indicating its interaction with the surrounding medium. Solution-phase nih.gov
Interfacial Tension The force per unit length existing at the interface between two immiscible liquid phases. Interface scispace.com
Density Profiles The concentration of different components as a function of position relative to an interface. Interface scispace.com
Phase Behavior The final state of a mixture (e.g., mixed, phase-separated) under given conditions. Solution-phase chemrxiv.org

Quantum Chemical Calculations of Reaction Pathways and Energetics

Quantum chemical calculations are essential for exploring the detailed mechanisms of chemical reactions, including the identification of transition states and the determination of reaction energies. rsc.org These methods allow for the automated exploration of complex potential energy surfaces to discover reaction pathways without prior assumptions. iqce.jpnih.gov

For a compound like this compound, these calculations can be applied to understand its synthesis, degradation, or participation in further chemical transformations. By mapping the reaction path, researchers can identify intermediates and the energy barriers associated with each step. chemrxiv.org This information is crucial for optimizing reaction conditions to improve yields or prevent the formation of byproducts. rsc.org For example, the development of automated reaction path search methods, often combined with kinetic simulations, enables the systematic investigation of thousands of potential reaction pathways. chemrxiv.org

The process involves calculating the energies of reactants, products, and transition states to construct a comprehensive reaction profile. nih.govnrel.gov While specific studies exhaustively detailing the reaction pathways of this compound are not prevalent in the search results, the established methodologies are directly applicable. For instance, quantum chemical methods could be used to trace back the reaction paths from the final naphthalenedisulphonate product to predict the most viable reactants and synthetic routes. nih.gov

Key aspects of reaction pathways that can be elucidated through quantum chemical calculations are listed below.

Table 3: Analysis of Reaction Pathways via Quantum Chemical Calculations

Calculation Type Purpose Information Gained Reference
Transition State (TS) Search To locate the highest energy point along a reaction coordinate. Activation energy (energy barrier), geometry of the transition state structure. rsc.orgresearchgate.net
Reaction Path Following To map the minimum energy path connecting reactants, transition states, and products. Detailed mechanism of the reaction, identification of intermediates. nih.govchemrxiv.org
Thermodynamic Calculations To determine the energy and stability of different species. Reaction enthalpies (ΔH), Gibbs free energies (ΔG), and equilibrium constants. nih.govnrel.gov
Kinetic Simulation To model the rate of reactions based on calculated energy barriers. Prediction of dominant reaction pathways and product distributions over time. chemrxiv.org

Molecular Docking and Binding Energy Calculations for Host-Guest Systems

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a "ligand") when bound to a second (a "receptor" or "host") to form a stable complex. nrfhh.com This method, combined with binding energy calculations, is widely used to study the host-guest chemistry of this compound with various receptors, such as cyclodextrins and proteins.

One area of study involves the recognition of naphthalenesulphonate isomers by modified β-cyclodextrins (β-CDs). nankai.edu.cnacs.org Computational modeling and molecular docking have been used alongside experimental methods to investigate how steroid-modified β-CDs bind to guests like disodium 2,6-naphthalenedisulphonate. nankai.edu.cnacs.org These studies revealed two distinct binding modes: a competitive inclusion mode and an induced-fit inclusion mode. nankai.edu.cnacs.org The calculations help explain the observed molecular selectivity, where the host can effectively recognize the specific size and shape of different naphthalenedisulphonate isomers, leading to significant differences in binding affinity. nankai.edu.cnacs.org

In another context, in silico docking has been used to study the interaction between this compound (as part of a larger set of analogs) and the XIAP-BIR1 protein domain, which is relevant to apoptosis research. nih.govresearchgate.net Docking simulations predicted a potential binding site for the compound on the protein surface. nih.govresearchgate.net The binding energy, often calculated as a docking score or free energy value (ΔG), indicates the stability of the ligand-receptor complex; a lower binding energy generally suggests a more stable interaction. fip.orgplos.org These computational predictions are crucial for guiding the design of new molecules with improved binding capabilities. nih.gov

The table below presents examples of host-guest systems involving naphthalenedisulphonates that have been studied computationally.

Table 4: Molecular Docking Studies of Naphthalenedisulphonate Host-Guest Systems

Host Guest Key Findings from Docking/Modeling Reference
Steroid-Modified β-Cyclodextrins Disodium 2,6-naphthalenedisulphonate, Disodium 1,5-naphthalenedisulphonate Identification of competitive and induced-fit binding modes; explanation for high molecular selectivity between isomers. nankai.edu.cnacs.org
XIAP-BIR1 Protein Domain This compound (analog of NF023) Prediction of a binding site beyond what was seen in the crystal structure; insights into how the compound affects protein dimerization. nih.govresearchgate.net
Clathrin Terminal Domain Bolinaquinone (example system) Identification of multiple potential binding pockets; ranking of poses by CDocker energy to determine the most likely binding site. mdpi.com

Structure-Activity Relationship (SAR) Studies through In Silico Approaches

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. In silico SAR approaches use computational methods to correlate molecular features with activity, providing a rational basis for drug design and optimization.

An exhaustive SAR analysis was performed on derivatives of the compound NF023, which included this compound, to investigate their binding to the XIAP-BIR1 protein domain. nih.gov This study synthesized several analogs and used a combination of experimental and computational techniques, including in silico docking, to understand the structural requirements for binding. nih.gov The research concluded that the length and symmetry of the molecules are important for their interaction with the protein. nih.gov By comparing the activity of different analogs, the study provided valuable information for designing new compounds as potential pro-apoptotic agents. nih.gov

The general principle of in silico SAR involves creating a library of related compounds and using computational tools to predict their activity against a biological target. nih.gov The results, often in the form of binding energies or inhibitory constants, are then analyzed to identify which structural modifications lead to improved or diminished activity. nih.gov Although not always directly correlated with G4 binding, SAR studies on related structures like naphthalene (B1677914) diimides have shown that modifying spacer length and cationic groups can significantly impact antiproliferative and antiparasitic activity. nih.gov These studies demonstrate that even when a direct correlation is not found, the analysis can suggest that other mechanisms of action may be at play. nih.gov

The following table summarizes the components of an in silico SAR study.

Table 5: Components of an In Silico Structure-Activity Relationship (SAR) Study

Component Description Example Application Reference
Compound Library A set of structurally related molecules with systematic variations. Analogs of NF023, including this compound and other ureidobis(naphthalenedisulphonate)s. nih.gov
In Silico Modeling Use of computational methods like molecular docking to predict binding. Docking of analogs into the XIAP-BIR1 protein to predict binding modes and energies. nih.govresearchgate.net
Activity Correlation Analysis of how structural changes (e.g., symmetry, functional groups) affect the predicted activity. Determining that the length and symmetry of ureidosulphonates are important for binding to XIAP-BIR1. nih.gov
Design Hypothesis Formulation of guidelines for designing new, more potent compounds based on the correlation. Providing hints for the development of novel BIR1-specific compounds as pro-apoptotic agents. nih.gov

Applications in Advanced Materials Science and Engineering

Rational Design and Synthesis of Nanomaterials

The rational design of nanomaterials relies on precise control over their size, shape, and stability. Surface-active molecules are critical in achieving this control during and after synthesis.

Disodium (B8443419) naphthalenedisulphonate serves as an effective stabilizing and dispersing agent in colloidal systems, a role essential for preventing the agglomeration of nanoparticles during their synthesis and storage. chemimpex.com Capping or stabilizing agents are crucial for controlling particle growth and ensuring the long-term stability of nanoparticle suspensions. nih.gov The sulfonate groups of the molecule can adsorb onto the surface of nanoparticles, creating a charged layer that induces electrostatic repulsion between particles. This repulsion counteracts the inherent tendency of nanoparticles to aggregate due to high surface energy, thus maintaining a stable dispersion.

In various industrial applications, such as in dye formulations, 1,5-naphthalenedisulfonic acid disodium salt is used as a dispersing agent to improve the stability of pigments and ensure uniform application. chemimpex.com This function is directly analogous to the role of a stabilizing agent in nanoparticle synthesis. In biochemical research, it is also employed as a stabilizing agent for proteins and enzymes, highlighting its ability to interact with and stabilize nanoscale biological structures. chemimpex.com While detailed studies focusing solely on disodium naphthalenedisulphonate as a primary capping agent in specific nanoparticle synthesis are specialized, its established function as a dispersant and stabilizer is a key attribute in the rational design of nanomaterial suspensions.

Functional Components in Polymer Chemistry

The unique electronic and structural properties of this compound allow it to be incorporated into polymers, imparting specific functions related to conductivity and polymer architecture.

This compound, particularly the 1,5-isomer (NDSA), is utilized as a dopant anion in the synthesis of intrinsically conducting polymers like polypyrrole (PPy). During the oxidative polymerization of pyrrole, the naphthalenedisulphonate anion is incorporated into the polymer matrix to balance the positive charge of the oxidized polypyrrole backbone. This process, known as doping, is essential for achieving high electrical conductivity.

The choice of dopant significantly influences the final properties of the conducting polymer. The large, aromatic structure of the naphthalenedisulphonate anion can affect the morphology and molecular ordering of the polymer chains. Research has shown that polypyrrole doped with 1,5-naphthalenedisulphonate can achieve room temperature conductivity of approximately 10-23 S/cm. researchgate.netdtic.mil Furthermore, the use of aryl sulfonate dopants like NDSA has been shown to improve the thermal stability of polypyrrole, slowing the degradation of its conductivity over time compared to polymers doped with smaller mineral anions. dtic.mil The bifunctional nature of the dopant can also influence the polymer's mechanical and electrochemical properties.

Table 1: Comparison of Conductivity in Polypyrrole Doped with Different Anions

Dopant Anion Abbreviation Conductivity (S/cm)
1,5-Naphthalenedisulfonic acid NDSA 23 ± 4
para-Toluene sulfonic acid PTSA 21 ± 1
2-Naphthalenesulfonic acid NSA-2 33 ± 5

Data sourced from a 2004 study on polypyrrole stability. dtic.mil

Beyond its role as a dopant, naphthalenesulfonate can act as a monomeric unit in condensation polymerization reactions. A prominent example is the synthesis of sodium polynaphthalene sulfonate (PNS), a superplasticizer widely used in the construction industry.

The synthesis is typically a two-step process. First, naphthalene (B1677914) is sulfonated using sulfuric acid to produce naphthalenesulfonic acid. In the second step, this monomer undergoes a condensation reaction with formaldehyde. A methylene (B1212753) bridge forms between two naphthalene sulfonate molecules, creating a polymer chain. The final polymer is neutralized with a base, such as sodium hydroxide (B78521), to yield the disodium salt of the polymer. The molecular weight and properties of the resulting PNS can be controlled by adjusting the molar ratio of the monomers (naphthalenesulfonate and formaldehyde) and other reaction conditions. This type of polymer functions as a high-range water-reducing agent and a dispersant.

Supramolecular Assembly and Coordination Polymer Architectures

The rigid structure and the coordinating ability of the sulfonate groups make this compound an excellent candidate for use as a ligand in the construction of highly ordered, multi-dimensional structures.

This compound isomers (e.g., 1,6-NDS and 2,7-NDS) serve as organic bridging ligands in the self-assembly of metal-organic frameworks (MOFs) and coordination polymers. nih.govtandfonline.com In these structures, the sulfonate groups coordinate to metal ion centers, while the rigid naphthalene backbone acts as a linker, propagating the structure in one, two, or three dimensions.

For instance, a novel Ca(II) coordination polymer has been synthesized using 1,6-naphthalenedisulfonic acid disodium salt and 4,4'-bipyridyl as co-ligands. nih.gov In this structure, the calcium ion is coordinated by oxygen atoms from two different naphthalenedisulphonate ligands, in addition to water molecules and a nitrogen atom from the 4,4'-bipyridyl. The naphthalenedisulphonate ligand bridges the Ca(II) centers, contributing to the formation of a helical chain structure. nih.gov

Similarly, 3D heterometallic (3d-4f) coordination polymers have been constructed using the 2,7-naphthalenedisulphonate (2,7-nds) ligand. tandfonline.com In these materials, 2D networks formed by lanthanide ions (like Sm, Eu, Gd) and isonicotinic acid are pillared by the 2,7-nds ligands, resulting in complex 3D architectures. tandfonline.com The ability of the naphthalenedisulphonate ligand to adopt various coordination modes and connect multiple metal centers is key to creating these diverse and functional framework materials.

Table 2: Selected Crystallographic Data for a Ca(II) Coordination Polymer with 1,6-Naphthalenedisulphonate Ligand

Parameter Value
Chemical Formula C₂₀H₂₂CaN₂O₁₀S₂
Crystal System Orthorhombic
Space Group P2₁2₁2₁
a (Å) 6.7583(5)
b (Å) 14.8971(11)
c (Å) 22.8915(17)
Volume (ų) 2304.7(3)
Role of Ligand Bridging Ca(II) centers

Data sourced from a 2013 study on a Ca(II) coordination polymer. nih.gov

Proton Conductivity Enhancement in Hybrid Materials

The development of high-performance proton exchange membranes (PEMs) is crucial for technologies like fuel cells. These membranes require high proton conductivity, often under varying humidity and temperature conditions. Hybrid materials, which combine organic polymers with inorganic components, offer a pathway to improved performance. While direct studies on this compound are not extensively detailed in the provided research, the principles derived from similar sulphonated materials are applicable.

Electrolyte Additives for Energy Storage Devices

The performance of electrochemical energy storage devices, particularly next-generation batteries, is heavily dependent on the composition of the electrolyte. This compound has been identified as a highly effective electrolyte additive, particularly in aqueous zinc-metal batteries (AZMBs), where it addresses critical challenges at the electrode-electrolyte interface.

Interfacial Engineering in Aqueous Zinc-Metal Batteries

Aqueous zinc-metal batteries are promising for large-scale energy storage due to their safety and low cost, but they are plagued by issues like zinc dendrite growth and parasitic side reactions at the anode surface. nih.govmdpi.com Disodium 2,6-naphthalenedisulphonate (2,6-NADS) has been demonstrated as a multifunctional additive to engineer a more stable interface. fishersci.com

The highly symmetric and electronegative 2,6-NADS molecule tends to adsorb onto the electrode surface, forming a protective molecular layer. fishersci.com This layer serves several functions:

It homogenizes the distribution of zinc ions at the interface, mitigating the formation of dendrites. fishersci.com

It reduces concentration polarization, which is the buildup of ion concentration gradients near the electrode. fishersci.com

It accelerates the kinetics of zinc ion deposition. fishersci.com

It suppresses side reactions by preventing excessive localized saturation of species like [Zn(OH)₄]²⁻ in alkaline electrolytes. fishersci.com

This interfacial regulation strategy enables stable and highly reversible zinc plating and stripping, significantly extending the cycle life of the battery across a wide pH range. fishersci.comcymitquimica.com

Solvation Shell Modulation for Improved Battery Performance

The solvation shell—the cluster of solvent molecules surrounding an ion in the electrolyte—plays a critical role in ion transport and reaction kinetics. pharmaffiliates.comliverpool.ac.uk Modifying this shell can dramatically improve battery performance. researchgate.netnih.gov this compound influences the solvation structure of zinc ions in the electrolyte. fishersci.com

Table 1: Performance Enhancement of Aqueous Zinc-Metal Batteries with this compound Additive

Performance MetricConditionResult with AdditiveReference
Zn-Symmetrical Battery StabilityAcidic, Near-Neutral, and Strong Alkaline ElectrolytesLong-term cycling stability achieved fishersci.com
Zn||MnO₂ Full BatteryWide-pH ElectrolytesExcellent reversibility fishersci.com
Zn||Activated Carbon CapacitorWide-pH ElectrolytesExcellent reversibility fishersci.com
Zn Anode Cycle Life1 mA cm⁻²Over 6000 hours cymitquimica.com
Pouch Cell (0.19 A h)-Demonstrated high performance fishersci.com

Intercalation Compounds in Layered Double Hydroxides

Layered double hydroxides (LDHs) are a class of anionic clays (B1170129) with a structure consisting of positively charged brucite-like layers and an interlayer region containing anions and water molecules. These materials are highly tunable, and their properties can be modified by intercalating different guest anions into the interlayer space.

This compound has been successfully used to create novel intercalation compounds. In one study, 2,6-naphthalene disulphonate was intercalated into a Mg-Al layered double hydroxide using a coprecipitation technique. The intercalation of the disulphonate anion was confirmed by infrared (IR) spectroscopy, which showed that the organic anion was incorporated into the LDH structure without significant changes to its intrinsic molecular structure. The study found that the intercalation of the divalent 2,6-NDS²⁻ anion reached approximately 80% of the value expected based on the charge neutralization of the host lattice.

The orientation of the intercalated naphthalenedisulphonate anion within the LDH gallery is tilted to maximize the electrostatic interactions between its negatively charged sulphonate groups and the positively charged metal hydroxide layers. This ability to intercalate bulky organic anions like naphthalenedisulphonate opens up possibilities for creating hybrid materials with tailored properties for applications in catalysis, photochemistry, and as functional additives.

Table 2: Intercalation of Naphthalenesulphonates in Mg-Al LDH

Guest AnionIntercalation MethodDegree of IntercalationKey FindingReference
2-Naphthalene Sulphonate (2-NS⁻)CoprecipitationAlmost fully up to expected valueAnion intercalated without significant structural change.
2,6-Naphthalene Disulphonate (2,6-NDS²⁻)Coprecipitation~80% of expected valueAnion intercalated without significant structural change.

Selective Adsorbents for Gas Separation and Purification

The separation and purification of gases are critical industrial processes. Porous materials like zeolites, activated carbons, and metal-organic frameworks (MOFs) are commonly used as adsorbents due to their high surface area and tunable pore structures. The effectiveness of an adsorbent depends on its ability to selectively adsorb one gas over another, which can be driven by differences in size (sieving) or chemical affinity.

While this compound itself is not typically used directly as a primary adsorbent, its chemical structure is highly relevant to the functionalization of porous materials for enhanced gas separation. Specifically, the sulphonate groups (–HSO₃) can be introduced into porous polymers or carbons to improve their affinity for certain gases, particularly CO₂. fishersci.com In one study, porous carbon derived from the pyrolysis of disodium 2,6-naphthalene disulphonate (NDS) was shown to be an effective adsorbent for CO₂ capture. The resulting self-S-doped porous carbon exhibited good CO₂ uptake capacities, fast adsorption kinetics, and stable recyclability.

Functionalizing porous materials with acidic groups like sulphonates can enhance the chemisorption of basic gases such as ammonia (B1221849) (NH₃) or increase the polarity of the adsorbent surface, improving selectivity for polar molecules like CO₂ over non-polar ones like N₂ and CH₄. fishersci.com Therefore, naphthalenedisulphonate serves as a valuable precursor or functionalizing agent for creating advanced adsorbents with tailored gas separation properties.

Table 3: CO₂ Adsorption on Porous Carbon Derived from Disodium 2,6-Naphthalene Disulphonate

AdsorbentConditionCO₂ Uptake CapacityReference
NDS-derived self-S-doped porous carbon25 °C, 1 bar2.36 mmol/g
0 °C, 1 bar3.56 mmol/g

Analytical Chemistry Methodologies and Detection Technologies

Advanced Chromatographic Separation and Quantification

Chromatographic techniques are powerful tools for separating the components of a mixture, allowing for the individual quantification of naphthalenedisulphonate isomers.

High-Performance Liquid Chromatography (HPLC) with Spectroscopic Detection (e.g., Fluorescence)

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of naphthalene (B1677914) sulfonates. oup.com When coupled with a fluorescence detector, HPLC offers high sensitivity and selectivity, as naphthalene sulfonates are naturally fluorescent. oup.comresearchgate.net This method allows for the simultaneous determination of various isomers, such as 1,5-naphthalene disulfonate, 1,6-naphthalene disulfonate, 2,6-naphthalene disulfonate, and 2,7-naphthalene disulfonate, in complex samples like highly saline geothermal brines. oup.comresearchgate.net

A typical HPLC method involves a reversed-phase C18 column and a mobile phase gradient. For instance, a gradient system using water and a water-methanol mixture, both containing an ion-pairing agent like tetrabutyl ammonium (B1175870) bromide (TBAB), can effectively separate different naphthalenedisulphonate isomers. oup.com The fluorescence detector is set at specific excitation and emission wavelengths for optimal sensitivity. For example, excitation at 375 nm and emission at 415 nm have been used for the detection of a derivatized form of nitrite, showcasing the sensitivity of fluorescence detection in HPLC. nih.gov The use of solid-phase extraction (SPE) prior to HPLC analysis can further enhance the method's detection limits by pre-concentrating the analytes from the sample matrix. oup.com

Table 1: HPLC Conditions for Naphthalenedisulphonate Analysis

ParameterCondition
Column Reversed-phase C18
Mobile Phase Gradient of water and water-methanol mixture
Ion-Pair Reagent Tetrabutyl ammonium bromide (TBAB)
Detection Fluorescence
Pre-concentration Solid-Phase Extraction (SPE)

Ion-Pair Chromatography for Complex Matrices

Ion-pair chromatography (IPC) is a specialized HPLC technique particularly useful for separating ionic compounds like disodium (B8443419) naphthalenedisulphonate on a reversed-phase column. itwreagents.comtechnologynetworks.com In IPC, an ion-pairing reagent, which is a large ionic molecule with a charge opposite to the analyte, is added to the mobile phase. shimadzu.comthermofisher.com This reagent forms a neutral ion pair with the analyte, increasing its hydrophobicity and retention on the non-polar stationary phase. itwreagents.comtechnologynetworks.com

This technique is especially valuable for analyzing samples with complex matrices, such as industrial wastewater or highly saline brines, where direct analysis is challenging. oup.com The choice of the ion-pairing reagent and its concentration, along with the organic modifier in the mobile phase, are critical parameters that control the separation. technologynetworks.com Tetrabutylammonium (B224687) bromide (TBAB) is a commonly used ion-pairing agent for the analysis of anionic compounds like naphthalenedisulphonates. oup.com The use of IPC allows for baseline separation of multiple naphthalene sulfonate isomers within a reasonable analysis time. oup.comresearchgate.net

Capillary Electrophoresis for High-Resolution Separations

Capillary electrophoresis (CE) offers an alternative to HPLC for the separation of ionic species, providing high-resolution analyses of complex mixtures with speed and efficiency. nih.govnih.gov In CE, charged molecules are separated based on their differential migration in an electric field within a narrow capillary tube. nih.gov The technique has been investigated for the separation of naphthalene sulfonates, demonstrating sufficient separation by using different additives to the background electrolyte to neutralize the analytes. oup.com CE can be a powerful tool for analyzing small sample volumes and can be automated for high-throughput screening. nih.gov

Spectrophotometric Reagent Development

Derivatives of naphthalenedisulphonic acid have been instrumental in the development of spectrophotometric reagents for the detection of various analytes, particularly metal ions. These methods rely on the formation of colored or fluorescent complexes.

Chromogenic and Fluorogenic Assays for Metal Ion Detection

Naphthalenedisulphonate derivatives can be chemically modified to create chromogenic and fluorogenic probes for the selective detection of metal ions. rsc.orgevitachem.com These probes undergo a measurable change in their light absorption (color) or fluorescence intensity upon binding with a specific metal ion. rsc.orgekb.eg For example, chromotropic acid, which is 4,5-dihydroxy-2,7-naphthalenedisulfonic acid, is a well-known reagent that forms stable, colored complexes with various metal ions, making it useful for their colorimetric determination. evitachem.comcymitquimica.com

The development of these assays involves designing a molecule that incorporates a naphthalenedisulphonate scaffold for its optical properties and a specific binding site (chelator) for the target metal ion. nih.gov The interaction between the metal ion and the probe can lead to a "turn-on" or "turn-off" fluorescence response, allowing for sensitive and selective detection. nih.gov These methods offer advantages such as simplicity, low cost, and the potential for real-time monitoring. mdpi.com

Table 2: Examples of Naphthalenedisulphonate-Based Spectrophotometric Reagents

ReagentTarget AnalyteDetection Principle
Chromotropic acidMetal ionsColorimetry
Modified NaphthalenedisulphonateVarious metal ionsFluorometry

Metallochromic Indicators in Titrimetric Analysis

Certain derivatives of naphthalenedisulphonic acid function as metallochromic indicators in complexometric titrations. asdlib.org A metallochromic indicator is a dye that changes color when it binds to metal ions. asdlib.orgwikipedia.org In a titration, the indicator is added to the sample solution containing the metal ion. As a titrant such as EDTA (ethylenediaminetetraacetic acid) is added, it first reacts with the free metal ions. wikipedia.org At the endpoint of the titration, the titrant displaces the indicator from the metal-indicator complex, causing a distinct color change that signals the completion of the reaction. asdlib.orglibretexts.org

The accuracy of the endpoint depends on the relative stability of the metal-indicator complex and the metal-titrant complex. asdlib.org The pH of the solution also plays a crucial role as most metallochromic indicators are also weak acids. asdlib.orglibretexts.org An example of such an indicator is Eriochrome Blue SE, which is a derivative of naphthalenedisulfonate and is used for the titrimetric determination of zinc.

Solid-Phase Extraction (SPE) and Molecularly Imprinted Polymers (MIPs)

Solid-phase extraction (SPE) is a widely adopted technique for the preconcentration and purification of disodium naphthalenedisulphonate and other naphthalene sulfonates (NSs) from complex matrices, such as industrial effluents and highly saline brines. oup.comsemanticscholar.org The selection of the sorbent material is a critical factor in the efficiency of SPE. nih.gov Various materials, including polymer-based sorbents and C18-packing, have been investigated for the extraction of naphthalenedisulphonates. oup.comsemanticscholar.org For instance, a method using a polystyrene-divinylbenzene sorbent has been successfully employed for the enrichment of several benzene- and naphthalenesulfonates from industrial wastewater. acs.org To enhance retention on reversed-phase sorbents, ion-pairing agents are often used. oup.comsemanticscholar.org

SPE Methods for Naphthalenedisulphonate Analysis
Sorbent MaterialMatrixKey FindingsReference
Polymer-based (Strata X-RP, Bond Elut Plexa) and C18-packingHighly saline brinesRecoveries of approximately 100% (± 10) were achieved in brines with salinities up to 175 g/L NaCl. Method quantification limits were between 0.05 and 0.4 µg/L. oup.comsemanticscholar.org
Polystyrene divinylbenzene (B73037) (Isolute ENV+)Industrial wastewatersRecoveries were generally above 70%, with detection limits ranging from 0.03 to 6.48 μg/L for a 150 mL sample. acs.org

Molecularly imprinted polymers (MIPs) offer a more selective approach for the extraction of specific analytes. wikipedia.org MIPs are synthetic polymers with cavities specifically designed to recognize and bind to a target molecule, in this case, a naphthalenesulfonate. wikipedia.orgnih.gov A molecularly imprinted polymer synthesized using 1-naphthalene sulfonic acid as a template demonstrated the ability to selectively extract a range of naphthalene mono- and disulfonates from aqueous samples, including river water, with recoveries exceeding 80%. nih.gov This high selectivity makes MIPs valuable tools for trace analysis in complex environmental samples. researchgate.net

Electrochemical Sensors and Biosensors for Trace Analysis

Electrochemical sensors and biosensors are emerging as powerful tools for the rapid and sensitive detection of various chemical compounds, including those structurally related to or used in conjunction with this compound. mdpi.commdpi.comnih.govrsc.org These sensors operate by converting the chemical interaction between the analyte and the sensor's active element into a measurable electrical signal. nih.gov

While specific electrochemical sensors for the direct detection of this compound are not extensively detailed in the provided results, the principles can be applied. For instance, a patent describes the use of 1,5-disodium naphthalenedisulfonate as a standard to calibrate petroleum sensors in water, leveraging its fluorescence properties. google.com This suggests the potential for developing fluorescence-based or electrochemical sensors for its direct measurement.

The development of these sensors often involves the use of advanced materials to enhance sensitivity and selectivity. mdpi.com For example, a potassium-selective quartz crystal microbalance sensor was developed using 1,5-naphthalenedisulfonate disodium salt in bathing solutions. bath.ac.uk

Electrochemical Sensor Applications Related to Naphthalenedisulphonates
Sensor TypeAnalyte/ApplicationKey Principle/FindingReference
Fluorescence-based calibrationPetroleum in water1,5-disodium naphthalenedisulfonate used as a water-soluble standard to create a calibration curve for petroleum sensors. google.com
Quartz Crystal Microbalance (QCM)Potassium ions1,5-naphthalenedisulfonate disodium salt utilized in the sensor's bathing solution. bath.ac.uk

Environmental Chemistry: Fate, Transport, and Remediation

Adsorption and Desorption Mechanisms in Environmental Compartments

The environmental behavior of naphthalenedisulphonates is significantly influenced by their interaction with soil and sediment. The sorption and desorption processes are governed by the chemical's properties and the characteristics of the environmental matrix.

Detailed Research Findings:

Nonlinear isotherm behavior has been observed for the sorption of hydrophobic organic compounds (HOCs) like naphthalene (B1677914) in soil organic matter (SOM). nih.gov The exact mechanisms are still under investigation, but research provides insights into the roles of different SOM fractions. nih.gov

A study on the sorption-desorption of naphthalene in a mineral soil and its humic fractions (humic acid and humin) and lignin (B12514952) revealed that all sorption isotherms were nonlinear. nih.gov The degree of nonlinearity and hysteresis, which is the difference in sorption and desorption pathways, followed this order: soil humic acid < soil < soil humin. nih.gov Humin, which is rich in aliphatic content, showed the highest sorption capacity and the greatest nonlinearity for naphthalene. nih.gov This suggests that the condensed structure of humin, potentially in a novel aliphatic, amorphous conformation, is responsible for its high sorption capacity and nonlinearity. nih.gov

The study also highlighted that both aliphatic and aromatic components of soil organic matter are crucial for the sorption of HOCs. nih.gov The sorption isotherms for humin and lignin became more linear at higher temperatures and with the addition of a cosolvent like methanol, indicating a transition from a condensed to an expanded structural phase. nih.gov

In the context of urban runoff, naphthalene is a common toxic contaminant. researchgate.net Due to its hydrophobicity and low water solubility, it readily adsorbs onto particulate matter in runoff. researchgate.net A study on a bioretention cell soil showed that over 70% of the initial naphthalene was adsorbed at equilibrium. researchgate.net While temperature and salinity had minor and inconsistent effects on adsorption, the process was partially reversible, especially at higher temperatures. researchgate.net This reversible desorption could potentially regenerate the sorption capacity of the soil and allow for other transformation processes to occur. researchgate.net These findings suggest that bioretention cells can effectively retain a significant amount of naphthalene from inflowing water over short durations. researchgate.net

Interactive Data Table: Naphthalene Sorption Parameters

Biodegradation Pathways and Microbial Desulfonation Studies

The biodegradation of naphthalenedisulphonates is a key process in their environmental removal. Microorganisms have evolved diverse metabolic pathways to utilize these compounds, often initiating the degradation by removing the sulfonate groups.

Detailed Research Findings:

Microbial degradation of naphthalenesulfonates is better understood than that of naphthalenedisulfonates. ethz.ch The catabolic pathways for monosulfonated naphthalenes often converge with the classical naphthalene degradation pathway after the initial desulfonation step. ethz.chethz.ch However, disulfonated naphthalenes are generally more resistant to biodegradation. ethz.ch

Several bacterial strains have been identified that can degrade naphthalenedisulfonates. For instance, Pigmentiphaga daeguensis ASL4 (formerly Moxaxella) can completely metabolize 1,6- and 2,6-naphthalenedisulphonate, while Pigmentiphaga sp. NDS-2 can metabolize the 2,6-isomer to gentisate, a common metabolic intermediate. ethz.ch

The initial step in the aerobic bacterial degradation of many naphthalenesulfonates involves a dioxygenase enzyme. frontiersin.org For example, Pseudomonas strains have been shown to initiate the metabolism of naphthalene-1-sulfonate (B229774) and naphthalene-2-sulfonate (B94788) by a double hydroxylation of the aromatic ring that carries the sulfonate group. frontiersin.org This forms a dihydrodiol, which then spontaneously eliminates the sulfite (B76179) group to yield 1,2-dihydroxynaphthalene. frontiersin.org This dihydroxylated intermediate is then further degraded through established naphthalene catabolic pathways, such as the catechol or gentisate route. frontiersin.org

Sulfur-limited batch enrichment cultures using sewage as an inoculum have successfully isolated several bacterial taxa capable of quantitatively using various multisubstituted naphthalenesulfonates as their sole source of sulfur for growth. d-nb.infonih.gov These bacteria, including Pseudomonas and Arthrobacter species, can desulfonate a wide range of aromatic compounds without using them as a carbon source. d-nb.infonih.govnih.gov The specific degradation rates were found to be in the range of 4 to 14 µkat/kg of protein. d-nb.infonih.gov For instance, Pseudomonas sp. strain S-313 converts 1-naphthalenesulfonic acid and 2-naphthalenesulfonic acid to 1-naphthol (B170400) and 2-naphthol, respectively. nih.govnih.gov Experiments using ¹⁸O₂ have confirmed that the hydroxyl group incorporated into the aromatic ring is derived from molecular oxygen. nih.gov

The ability of microorganisms to utilize aromatic sulfonates as a sulfur source appears to be regulated. The desulfonation system is likely repressed by the presence of sulfate. d-nb.info The stability of this degradation ability can also vary among different organisms, with some losing the trait when not maintained under selective conditions. d-nb.info

Interactive Data Table: Microbial Desulfonation of Naphthalenesulfonates

Advanced Oxidation and Photodegradation Processes (e.g., Radiolytic Degradation)

Advanced oxidation processes (AOPs) and photodegradation are effective methods for the degradation of persistent organic pollutants like disodium (B8443419) naphthalenedisulphonate. These processes generate highly reactive species, such as hydroxyl radicals, that can break down the complex structure of these compounds.

Detailed Research Findings:

Photocatalytic Degradation: The photocatalytic degradation of 1,5-naphthalenedisulfonate (NDS) using colloidal titanium dioxide (TiO₂) has been studied. nih.govacs.org The initial step of this process is the hydroxylation (oxygenation) of the NDS molecule, leading to the formation of an 8-hydroxy derivative. nih.govacs.org Concurrently, desulfonation and some mineralization (conversion to carbon dioxide) also occur. nih.govacs.org Further oxidation and desulfonation lead to the breakdown of the naphthalene ring system, producing intermediates such as diols, aldehydes, and carboxylic acids. nih.govacs.org Quantum chemical calculations suggest that for NDS, the para position is the most likely point of attack by hydroxyl radicals. nih.gov

Photodegradation with Sensitizers: The photodegradation of naphthalene sulfonic compounds can be enhanced by the presence of photosensitizers. researchgate.net Soluble bio-based substances derived from waste have shown potential as low-cost sensitizers. For example, the removal of naphthalene sulfonic acid increased by approximately 70% in the presence of 150 mg/L of a humic-like substance. researchgate.net Irradiation of these sensitizers can alter their properties, such as increasing their hydrophilic character. researchgate.net

Radiolytic Degradation: Radiolysis, the decomposition of molecules by ionizing radiation, is another AOP that can degrade pollutants. The interaction of water radiolysis products, such as hydroxyl radicals, with molecules can lead to their structural transformation. nih.gov While specific studies on the radiolytic degradation of disodium naphthalenedisulphonate are not detailed in the provided results, the principles of radiolysis suggest it would be an effective degradation method. nih.govciemat.esresearchgate.net The process involves the generation of reactive species from the radiolysis of water, which then attack the target pollutant. nih.govnih.gov The efficiency of radiolytic degradation can be influenced by factors such as the absorbed dose and the presence of radical scavengers. nih.govciemat.es

Combined AOPs: Combining different AOPs, such as photocatalysis with ozonation, can enhance the degradation efficiency of sulfonated surfactants. scispace.com This synergistic effect can lead to more complete mineralization of the pollutants. scispace.com

Interactive Data Table: Degradation of 1,5-Naphthalenedisulfonate by AOPs

Sorption and Removal from Contaminated Water Systems (e.g., Wastewater Treatment)

The removal of this compound from contaminated water is a critical aspect of wastewater treatment. Sorption onto various materials is a common and effective method for its removal.

Detailed Research Findings:

Conventional wastewater treatment plants (WWTPs) often have low efficiency in eliminating emerging contaminants like naphthalenedisulphonates. researchgate.net This makes sewage effluents a major source of these compounds in the environment. researchgate.net Advanced treatment processes are therefore necessary for their effective removal.

Sorption Mechanisms: The sorption of compounds like naphthalenedisulphonates in activated sludge is a key removal mechanism. bioline.org.br The process is influenced by the hydrophobicity of the compound and the characteristics of the sludge. bioline.org.br The sorption process is often exothermic, as indicated by negative enthalpy changes, and can be spontaneous. bioline.org.br The mechanism can be a combination of physisorption and chemisorption. bioline.org.br

Sorbent Materials: A variety of sorbent materials have been investigated for the removal of organic pollutants from water. These include:

Activated Carbon: A widely used and effective adsorbent. jeeng.netmdpi.com

Polymer Materials: Can be effective but may have high temperature and pH dependence. mdpi.com

Nanofibrous Membranes: Electrospun polycyclodextrin membranes have shown high removal efficiencies for polycyclic aromatic hydrocarbons (PAHs), a class of compounds that includes naphthalene. acs.org These membranes can be recycled and reused multiple times with similar performance. acs.org

Phytosorbents: Natural materials derived from plant waste are gaining popularity as low-cost and environmentally friendly sorbents. mdpi.com Their high sorption capacity is attributed to the presence of polysaccharides with a highly developed surface area. mdpi.com

Magnetic Sorbents: A novel technique using a magnetic fluorinated polymer sorbent has been developed to remove per- and polyfluoroalkyl substances (PFAS), demonstrating the potential of magnetic separation for pollutant removal. uq.edu.au

Advanced Treatment Technologies:

Membrane Bioreactors (MBRs): These can offer improved removal of emerging contaminants compared to conventional activated sludge treatment. researchgate.net

Advanced Oxidation Processes (AOPs): As discussed in the previous section, AOPs are effective for degrading these compounds. researchgate.net

Chemically Enhanced Ultrafiltration: Technologies like SELPAXT™ combine selective separation with ultrafiltration to capture both long and short-chain pollutants. chromafora.com

Interactive Data Table: Removal of Naphthalene and Related Compounds from Water

Bioremediation and Biotransformation Potential

Bioremediation harnesses the metabolic capabilities of microorganisms to degrade or transform pollutants into less harmful substances. It represents a cost-effective and environmentally friendly approach to cleaning up contaminated sites.

Detailed Research Findings:

Bioremediation is a promising alternative to conventional physicochemical methods for the removal of synthetic organic compounds like naphthalenedisulphonates from the environment. nih.gov It can be applied in situ (at the contaminated site) or ex situ (by removing the contaminated material for treatment elsewhere). nih.govepa.gov

Microbial Players: A wide range of bacteria, including species of Pseudomonas, Arthrobacter, Rhodococcus, and Bacillus, have demonstrated the ability to degrade various aromatic pollutants. frontiersin.orgnih.gov These microbes can use contaminants as a source of food and energy, converting them into harmless products like water and carbon dioxide. epa.gov

Biostimulation and Bioaugmentation: The effectiveness of bioremediation can be enhanced through:

Biostimulation: This involves modifying the environment to stimulate the growth and activity of indigenous microorganisms capable of degrading the target pollutant. epa.gov This can be achieved by adding nutrients, oxygen, or other amendments. epa.gov

Bioaugmentation: This is the introduction of specific microorganisms with the desired degradative capabilities to a contaminated site. epa.govmdpi.com This is particularly useful when the indigenous microbial population lacks the ability to degrade the contaminant. mdpi.com

Factors Affecting Bioremediation: The success of bioremediation depends on several factors, including the presence of the right microbes, appropriate temperature, nutrient availability, and the concentration and toxicity of the pollutant. nih.govepa.gov High concentrations of some xenobiotics can be toxic to the microorganisms, limiting the effectiveness of bioremediation. mdpi.com

Immobilized Bacteria: To overcome challenges like high toxicity and the vulnerability of free-living (planktonic) bacteria, microbial immobilization can be employed. mdpi.com By providing a physical matrix for the bacteria to attach to and form biofilms, their tolerance to adverse conditions and their degradation efficiency can be significantly improved. mdpi.com

Genetic and Metabolic Diversity: The prolonged presence of pollutants like naphthalenesulfonates in the environment has driven the evolution of new degradative pathways in microorganisms, often through horizontal gene transfer. frontiersin.org Understanding the metabolic and genomic diversity of these microbes is crucial for developing effective bioremediation strategies. frontiersin.orgnih.gov For instance, mixed bacterial consortia with complementary catabolic pathways have been shown to completely degrade amino- and hydroxy-naphthalene sulfonic acids. frontiersin.org

Interactive Data Table: Bioremediation Approaches for Aromatic Pollutants

Emerging Research Frontiers and Future Prospects

Bio-inspired Design and Biomimetic Applications

The structural motifs of disodium (B8443419) naphthalenedisulphonate are proving to be valuable in the field of bio-inspired design, where synthetic materials are engineered to mimic the functionality of biological systems. Researchers are leveraging its properties to create advanced catalysts and energy storage solutions.

One significant area of research is in the development of biomimetic catalysts. Studies have explored the use of naphthalenedisulfonate derivatives in creating catalysts that mimic the mild oxidative processes found in nature. liverpool.ac.uk This approach seeks to replicate the efficiency and selectivity of enzymes, offering a pathway to more sustainable chemical synthesis. Another avenue involves its use in conjunction with metalloporphyrins, which are synthetic mimics of heme enzymes, to catalyze reactions like the epoxidation of olefins. scribd.com

In the realm of energy storage, isomers of disodium naphthalenedisulphonate are being investigated as additives in electrolytes for aqueous Zn metal batteries. acs.orgacs.org These additives can create a "biomimetic localized gel electrolyte," which helps to stabilize the battery's anode. acs.org This stabilization is achieved by regulating the solvation and interface structure, a biomimetic effect that prevents the formation of dendrites—a common failure mechanism in metal batteries. acs.org Furthermore, a bio-inspired approach combining anionic surfactants like naphthalenedisulphonate with polyamines has been shown to create ordered mesoporous silica, demonstrating its utility in templating complex nanostructures. acs.org

Table 1: Bio-inspired and Biomimetic Applications of Naphthalenedisulphonate Derivatives This table is interactive. Click on the headers to sort.

Application Area Naphthalenedisulphonate Isomer/Derivative Observed Biomimetic Function/Effect Research Finding Reference
Energy Storage This compound Additive for creating biomimetic localized gel electrolytes in Zn-based batteries. acs.orgacs.org
Catalysis Naphthalenedisulphonate derivatives Component in biomimetic catalysts for mild oxidative reactions. liverpool.ac.uk

| Nanomaterials | Anionic naphthalenedisulphonate surfactants | Template in a bio-inspired approach for synthesizing ordered mesoporous silica. | acs.org |

Integration into Smart Materials and Responsive Systems

Smart materials, which respond to external stimuli, represent a significant frontier for this compound. Its integration into these systems is primarily linked to its electronic properties and its ability to act as a building block in complex molecular architectures.

A notable application is in triboelectric nanogenerators (TENGs), devices that convert mechanical energy into electricity. A metal-organic coordination polymer incorporating organosulfonate counteranions has been synthesized and used as a highly effective TENG material. manchester.ac.uk This material exhibits a remarkable output voltage of 1180 V and can power an anticorrosion system, demonstrating a self-powered, responsive application. The choice of the organosulfonate was crucial to the performance of the TENG, which functions as an n-type semiconductor. manchester.ac.uk

In energy storage, beyond the biomimetic effects mentioned earlier, this compound isomers act as interfacial regulators in wide-pH Zn-based batteries. acs.orgacs.org By modifying the electrolyte, they enable the creation of high-performance batteries that are more stable and efficient, responding to the electrochemical demands of the system.

The inherent fluorescence and luminophore properties of certain naphthalenedisulphonate salts also suggest potential for responsive systems. biosynth.combiosynth.com These characteristics could be harnessed in the development of chemical sensors or optical materials that change their output in response to environmental changes.

Table 2: Role of this compound in Smart Materials This table is interactive. Click on the headers to sort.

Smart Material System Role of this compound Resulting Performance/Function Research Finding Reference
Triboelectric Nanogenerator (TENG) Organosulfonate counteranion in a metal-organic coordination polymer. High-output energy harvesting (1180 V) and self-powered anticorrosion. manchester.ac.uk
High-Performance Batteries Electrolyte additive and interfacial regulator in Zn-based batteries. Enhanced stability and efficiency across a wide pH range. acs.orgacs.org

| Oxygen Reduction Electrocatalysts | Sulfur-containing monomer for co-doping of hollow carbon particles. | Enhanced oxygen reduction reaction (ORR) activity for fuel cells. | acs.org |

Interdisciplinary Collaborations in Novel Material Discovery

The development of new materials based on this compound is an inherently interdisciplinary endeavor, bridging chemistry, materials science, and engineering. The compound's versatility makes it a focal point for collaborations aimed at creating functional materials for energy and environmental applications.

The U.S. Department of Energy's Basic Energy Sciences program highlights such collaborations, where researchers focus on synthetic and structural work to create novel crystalline materials for energy production. osti.gov In this context, both 2,6- and 1,5-naphthalenedisulphonate have been used as linkers in the development of new materials for visible-light-driven hydrogen evolution, a critical process for clean energy. osti.gov

Research into metal-organic coordination polymers and frameworks also showcases this interdisciplinary approach. manchester.ac.ukbohrium.com The synthesis of these materials requires expertise in organic and inorganic chemistry to design and create the structures, while materials scientists and physicists characterize their electronic and physical properties, such as conductivity and semiconductor nature. manchester.ac.ukbohrium.com Furthermore, the application of advanced analytical techniques, like rank annihilation factor analysis, to study complex formation equilibria involving naphthalenedisulphonate derivatives demonstrates a synergy between analytical, physical, and computational chemistry. researchgate.net These fundamental studies provide the theoretical foundation needed for the rational design of new materials. manchester.ac.uk

Sustainable Chemical Manufacturing and Circular Economy Principles

In line with global trends, the manufacturing of this compound is increasingly influenced by the principles of green chemistry and the circular economy. 24chemicalresearch.comdatainsightsmarket.comfindit.com The core tenets of a circular economy—eliminating waste and pollution, circulating products and materials, and regenerating nature—are guiding innovations in its production and lifecycle. ellenmacarthurfoundation.orgellenmacarthurfoundation.orgacehub.org.au

There is a growing emphasis on developing sustainable production processes for the compound, driven by environmental regulations such as the European Union's REACH directives. 24chemicalresearch.comfindit.com Research and development efforts are focused on improving production efficiency and reducing environmental impact. For instance, pilot projects using membrane filtration technologies have demonstrated a 20-30% improvement in wastewater reduction during synthesis. 24chemicalresearch.com

A significant advancement in sustainable manufacturing is the development of a one-pot, self-activating method to create sulfur-doped porous carbon from disodium 2,6-naphthalene disulfonate. acs.org This process is notable because it avoids the need for external chemical activating agents, instead using the gases released during pyrolysis for activation, representing a more atom-economical and environmentally friendly approach. acs.org

The compound's application in wastewater treatment also aligns with circular economy principles. chemicalbook.com Its use in recycling industrial wastewater or its effective removal from effluent streams contributes to the goal of keeping resources in use and minimizing pollution. chemicalbook.comresearchgate.net

Table 3: Application of Circular Economy Principles to this compound This table is interactive. Click on the headers to sort.

Circular Economy Principle Application/Research Finding Reference
Eliminate Waste and Pollution Development of sustainable synthesis methods and green chemistry initiatives. 24chemicalresearch.comdatainsightsmarket.comfindit.com
Eliminate Waste and Pollution One-pot, self-activating synthesis of porous carbon, avoiding external activating agents. acs.org
Circulate Products and Materials Use as an agent in the recycling of industrial wastewater. chemicalbook.com

| Circulate Products and Materials | R&D into membrane filtration to reduce wastewater during production. | 24chemicalresearch.com |

Challenges and Opportunities in Scale-Up and Industrial Translation

Despite promising research, the path to widespread industrial adoption of new applications for this compound involves navigating several challenges while capitalizing on emerging opportunities.

Challenges:

Raw Material Costs: The price volatility of naphthalene (B1677914), the primary feedstock, can significantly affect production costs and market pricing for this compound. datainsightsmarket.com

Environmental Regulations: Stringent regulations concerning waste disposal and water pollution can increase manufacturing costs and create compliance hurdles for producers. datainsightsmarket.com

Wastewater Treatment: The effective removal of naphthalenedisulfonic acids from industrial effluent remains a challenge, requiring advanced and potentially costly treatment solutions. researchgate.net

Opportunities:

Emerging Markets: The expansion of chemical manufacturing capabilities in developing economies, particularly for dyes and pharmaceutical intermediates, creates significant opportunities for market growth and penetration. 24chemicalresearch.com

High-Purity Grades: There is a growing demand for high-purity grades of the compound for specialized applications, which is driving innovation in purification techniques and creating a market for premium products. datainsightsmarket.com

Novel Applications: Continued research into new uses in areas like smart materials, energy storage, and sustainable chemistry is constantly opening new markets and avenues for growth. datainsightsmarket.comfindit.com

Supplier Specialization: As the market matures, there are opportunities for suppliers who can guarantee high-quality products, adhere to strict manufacturing standards, and provide reliable supply chains to build strong, long-term partnerships with industrial clients. pengnuochemical.com

Table 4: Summary of Industrial Scale-Up Considerations This table is interactive. Click on the headers to sort.

Category Key Factors
Challenges Price volatility of raw materials (naphthalene). datainsightsmarket.comStrict environmental regulations increasing costs. datainsightsmarket.comTechnical impediments to process scale-up. science.govDifficulty in removing the compound from wastewater. researchgate.net

| Opportunities | Growth in emerging economies' manufacturing sectors. 24chemicalresearch.comDemand for high-purity grades for advanced applications. datainsightsmarket.comExpansion into novel applications (e.g., energy, smart materials). datainsightsmarket.comfindit.comMarket for reliable, high-quality industrial suppliers. pengnuochemical.com |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing disodium naphthalenedisulphonate, and how can purity be ensured during synthesis?

  • Methodology : Synthesis typically involves sulfonation of naphthalene derivatives followed by neutralization with sodium hydroxide. For example, 1-naphthol-3,6-disulfonic acid can be synthesized via controlled sulfonation at specific positions, followed by disodium salt formation . Purification steps include recrystallization from aqueous ethanol and filtration under reduced pressure. Purity assessment requires HPLC (High-Performance Liquid Chromatography) with UV detection (λ = 254 nm) and ion-exchange chromatography to confirm sulfonate group integrity .

Q. How should researchers characterize the structural and functional properties of this compound?

  • Methodology : Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm substitution patterns on the naphthalene ring. Fourier-transform infrared spectroscopy (FTIR) identifies sulfonate (-SO₃⁻) and hydroxyl (-OH) functional groups. Mass spectrometry (MS) validates molecular weight, while X-ray crystallography provides crystal structure details if single crystals are obtained .

Q. What are the stability and storage conditions for this compound in laboratory settings?

  • Methodology : Store in airtight containers at room temperature (20–25°C) with ≤50% relative humidity. Stability testing under accelerated aging conditions (e.g., 40°C/75% RH for 6 months) can predict shelf life. Monitor degradation via periodic HPLC analysis and UV-Vis spectroscopy to detect absorbance shifts caused by hydrolysis or oxidation .

Advanced Research Questions

Q. How can researchers design experiments to investigate this compound’s interactions with biological macromolecules (e.g., proteins or DNA)?

  • Methodology : Use fluorescence quenching assays or surface plasmon resonance (SPR) to study binding kinetics. For example, label the compound with a fluorescent tag (e.g., FITC) and monitor fluorescence changes upon interaction with target proteins. Molecular docking simulations (using software like AutoDock) can predict binding sites, validated by mutagenesis studies .

Q. What advanced analytical techniques are suitable for quantifying this compound in complex matrices (e.g., environmental or biological samples)?

  • Methodology : Develop a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with electrospray ionization (ESI) in negative ion mode. Optimize mobile phases (e.g., 0.1% formic acid in water/acetonitrile) and use deuterated internal standards to correct matrix effects. Validate limit of detection (LOD) and quantification (LOQ) per ICH guidelines .

Q. How can contradictory data on this compound’s reactivity in aqueous systems be resolved?

  • Methodology : Conduct controlled kinetic studies under varying pH (2–12), ionic strength, and temperature. Use stopped-flow spectrophotometry to monitor reaction intermediates. Compare results with computational models (e.g., density functional theory) to identify dominant reaction pathways. Impurity profiling via LC-MS can rule out interference from byproducts .

Q. What experimental approaches are recommended to study the environmental fate of this compound in soil or water systems?

  • Methodology : Perform biodegradation assays using OECD 301 protocols (e.g., closed bottle test) with activated sludge inoculum. For photodegradation, expose aqueous solutions to UV light (λ = 254 nm) and analyze degradation products via LC-TOF-MS. Soil adsorption studies using batch equilibration methods quantify partition coefficients (Kd) .

Methodological Considerations for Experimental Design

Q. How should researchers address batch-to-batch variability in this compound for reproducibility?

  • Methodology : Implement strict quality control (QC) protocols, including certificate of analysis (COA) verification for each batch. Use orthogonal characterization techniques (e.g., NMR + ICP-MS for sodium content). For biological studies, include internal controls (e.g., reference compounds) and validate results across multiple batches .

Q. What strategies can mitigate interference from sulfonate-containing impurities in spectroscopic analyses?

  • Methodology : Pre-treat samples with solid-phase extraction (SPE) using mixed-mode cartridges (e.g., C18 with ion-exchange resins). For NMR, employ suppression techniques like presaturation to eliminate solvent or impurity signals. In MS, use high-resolution instruments (Orbitrap or Q-TOF) to distinguish isotopic patterns .

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